molecular formula C13H18O3 B5660130 2-ethoxyphenyl pivalate

2-ethoxyphenyl pivalate

Cat. No. B5660130
M. Wt: 222.28 g/mol
InChI Key: UVRKOCMOOXUSGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-ethoxyphenyl pivalate often involves strategic lithiation and subsequent reactions with electrophiles for ring substitution. For example, lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide followed by reactions with various electrophiles showcases a method for achieving high yields of products involving ring substitution adjacent to the pivaloylaminoethyl group (Smith, El‐Hiti, & Alshammari, 2012). Additionally, the synthesis of ethyl-2-(p-ethoxyphenyl) propenoate from phenetole through Friedel-Crafts reaction and Wittig G reaction is another route demonstrating the compound's synthetic accessibility (Weng Jianquan, 2007).

Molecular Structure Analysis

The molecular structure of related compounds, such as rhodium(II) pivalate dimers formed by ligation of C=C double bond and carbonyl oxygen of p-quinone, provides insight into the potential structural complexity and coordination capabilities of 2-ethoxyphenyl pivalate derivatives (Handa et al., 1998).

Chemical Reactions and Properties

Palladium-catalyzed benzene arylation incorporating catalytic pivalic acid as a proton shuttle is a significant reaction that highlights the chemical versatility and reactivity of pivalate-containing compounds. This method demonstrates the use of pivalate anion in direct arylation, showing high yields and illustrating the compound's chemical reactivity and potential for forming complex molecular structures (Lafrance & Fagnou, 2006).

Physical Properties Analysis

The synthesis and characterization of copper(II) pivalate adducts provide data on the physical properties, including X-ray crystallography and magnetic susceptibility measurements. These studies shed light on the coordination chemistry and physical attributes of pivalate complexes, indirectly informing on the behavior of 2-ethoxyphenyl pivalate (Mikuriya et al., 1999).

Chemical Properties Analysis

The study of nickel-catalyzed cross-couplings of benzylic pivalates with arylboroxines demonstrates the chemical properties of pivalate esters, including stereospecific formation of complex organic structures. This research highlights the compound's utility in synthesizing a variety of diarylalkanes and triarylmethanes (Zhou et al., 2013).

properties

IUPAC Name

(2-ethoxyphenyl) 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-5-15-10-8-6-7-9-11(10)16-12(14)13(2,3)4/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRKOCMOOXUSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.